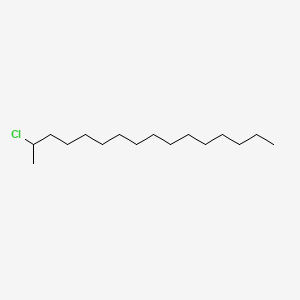

Hexadecane, 2-chloro-

Description

BenchChem offers high-quality Hexadecane, 2-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexadecane, 2-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

23010-35-7 |

|---|---|

Molecular Formula |

C16H33Cl |

Molecular Weight |

260.9 g/mol |

IUPAC Name |

2-chlorohexadecane |

InChI |

InChI=1S/C16H33Cl/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17/h16H,3-15H2,1-2H3 |

InChI Key |

OFWCQAKDOFOJNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chlorohexadecane from 2-Hexadecanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-chlorohexadecane from its corresponding secondary alcohol, 2-hexadecanol. The synthesis of long-chain alkyl halides is a critical process in various fields, including the development of pharmaceuticals and specialty chemicals. This document outlines the prevalent methodologies, with a particular focus on the use of thionyl chloride (SOCl₂), a common and effective reagent for this transformation. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the successful execution and optimization of this synthesis.

Introduction

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. 2-Chlorohexadecane, a long-chain secondary alkyl chloride, serves as a valuable intermediate in the synthesis of various organic molecules, including surfactants, lubricants, and pharmacologically active compounds. The strategic introduction of a chlorine atom onto the hexadecane backbone allows for subsequent nucleophilic substitution reactions, enabling the facile introduction of a wide range of functional groups.

This guide focuses on the synthesis of 2-chlorohexadecane from 2-hexadecanol. While several methods exist for the chlorination of secondary alcohols, the use of thionyl chloride is often preferred due to its high efficiency, mild reaction conditions, and the convenient removal of byproducts.[1]

Reaction Mechanism and Signaling Pathway

The reaction of a secondary alcohol with thionyl chloride can proceed through two primary mechanistic pathways, largely dependent on the reaction conditions, particularly the presence or absence of a base such as pyridine.

-

Sₙi (Internal Nucleophilic Substitution): In the absence of a base, the reaction often proceeds with retention of stereochemistry. The alcohol attacks the sulfur atom of thionyl chloride, forming an alkyl chlorosulfite intermediate. The chloride from the chlorosulfite is then delivered to the carbocationic center from the same face as the leaving group, resulting in retention of configuration.

-

Sₙ2 (Bimolecular Nucleophilic Substitution): In the presence of a base like pyridine, the reaction typically proceeds with inversion of stereochemistry. Pyridine activates the thionyl chloride and also acts as a scavenger for the HCl produced. The chloride ion then attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of the stereochemical center.[2]

Logical Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of 2-chlorohexadecane.

Experimental Protocols

Materials and Reagents

-

2-Hexadecanol (C₁₆H₃₄O)

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, as a base)

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Distilled water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hexadecanol (1.0 eq) in anhydrous dichloromethane.

-

Addition of Thionyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride (1.2-1.5 eq) dropwise via the dropping funnel over a period of 30-60 minutes. If pyridine is used, it should be added to the alcohol solution before the addition of thionyl chloride.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C for DCM). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with distilled water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude 2-chlorohexadecane.

-

Purification: The crude product can be purified by vacuum distillation to yield pure 2-chlorohexadecane.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2-chlorohexadecane from 2-hexadecanol. Please note that the yield is an estimated value based on similar reactions of long-chain alcohols and may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Reactant | 2-Hexadecanol | |

| Molecular Formula | C₁₆H₃₄O | |

| Molar Mass | 242.44 g/mol | |

| Product | 2-Chlorohexadecane | |

| Molecular Formula | C₁₆H₃₃Cl | [3] |

| Molar Mass | 260.89 g/mol | [3] |

| Reaction Conditions | ||

| Stoichiometry (Alcohol:SOCl₂) | 1 : 1.2-1.5 | General Protocol |

| Solvent | Dichloromethane | General Protocol |

| Temperature | Reflux (~40 °C) | General Protocol |

| Reaction Time | 2-4 hours | General Protocol |

| Yield | ||

| Expected Yield (estimated) | 80-90% | Based on similar reactions |

| Physical Properties of 2-Chlorohexadecane | ||

| Appearance | Colorless liquid | |

| Boiling Point | ~149 °C at 1 mmHg | (for 1-chloro isomer) |

| Density | ~0.865 g/mL at 25 °C | (for 1-chloro isomer) |

Characterization

The successful synthesis of 2-chlorohexadecane can be confirmed by various analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight of the product and assess its purity. The mass spectrum should show a molecular ion peak (M⁺) at m/z 260 and an M+2 peak at m/z 262 with an intensity ratio of approximately 3:1, characteristic of a monochlorinated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a multiplet around 3.9-4.1 ppm corresponding to the proton on the carbon bearing the chlorine atom.

-

¹³C NMR: The spectrum should show a signal around 60-65 ppm for the carbon atom bonded to the chlorine.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of the product will show the disappearance of the broad O-H stretching band from the starting alcohol (around 3200-3600 cm⁻¹) and the appearance of a C-Cl stretching band in the region of 600-800 cm⁻¹.

Safety Considerations

-

Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to produce toxic gases (SO₂ and HCl). All manipulations should be carried out in a well-ventilated fume hood.[2]

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Appropriate personal protective equipment (gloves, safety glasses) should be worn.

-

The quenching of the reaction with water is highly exothermic and should be performed with caution.

Conclusion

The synthesis of 2-chlorohexadecane from 2-hexadecanol using thionyl chloride is an effective and reliable method. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can successfully prepare this valuable long-chain alkyl halide for a variety of applications in chemical synthesis and drug development. Careful monitoring of reaction conditions and appropriate purification techniques are crucial for obtaining a high yield and purity of the final product.

Diagram of the Sₙ2 Reaction Pathway

Caption: Sₙ2 mechanism for the chlorination of 2-hexadecanol using thionyl chloride in the presence of pyridine.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chlorohexadecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-chlorohexadecane. Due to a scarcity of experimentally determined data for this specific isomer, this document combines estimated values from computational models with established principles of haloalkane chemistry. Detailed, adaptable experimental protocols are provided to enable researchers to determine these properties in a laboratory setting. This guide is intended to serve as a foundational resource for professionals in research, chemical synthesis, and drug development who may work with or encounter this compound.

Introduction

2-Chlorohexadecane is a secondary monochlorinated derivative of the long-chain alkane, hexadecane. As a halogenated hydrocarbon, its chemical behavior is largely dictated by the presence of the chlorine atom on the second carbon of the sixteen-carbon chain. This substitution introduces polarity and a reactive site for nucleophilic substitution and elimination reactions, making it a potential intermediate in organic synthesis. Understanding its physical and chemical properties is crucial for its handling, application, and for predicting its behavior in various chemical and biological systems.

Physical Properties

The physical properties of 2-chlorohexadecane are influenced by its long alkyl chain, which imparts significant nonpolar character, and the polar carbon-chlorine bond. The data presented below is largely estimated from computational models due to the limited availability of experimental values in the literature.

Summary of Physical Properties

| Property | Value (Estimated) | Source |

| Molecular Formula | C₁₆H₃₃Cl | [1][2] |

| Molecular Weight | 260.89 g/mol | [2][3] |

| Melting Point | 17.9 °C | [3][4] |

| Boiling Point | 326.9 °C at 760 mmHg | [4] |

| Density | 0.857 g/cm³ | [4] |

| Refractive Index | 1.4467 | [3][4] |

| Vapor Pressure | 0.000398 mmHg at 25°C | [4] |

| Flash Point | 139.6 °C | [4] |

| LogP (Octanol-Water Partition Coefficient) | 8.5 (XLogP3) | [4] |

| Hydrogen Bond Donor Count | 0 | [2][4] |

| Hydrogen Bond Acceptor Count | 0 | [2][4] |

| Rotatable Bond Count | 13 | [2][4] |

Chemical Properties and Reactivity

As a secondary haloalkane, 2-chlorohexadecane is expected to undergo reactions typical of this class of compounds, primarily nucleophilic substitution and elimination reactions. The steric hindrance around the secondary carbon is greater than that of a primary haloalkane (like 1-chlorohexadecane) but less than a tertiary one, influencing the predominant reaction pathway.

Nucleophilic Substitution Reactions

2-Chlorohexadecane can undergo both Sₙ1 and Sₙ2 reactions. The choice of pathway is dependent on the nucleophile, solvent, and temperature. Strong, small nucleophiles in polar aprotic solvents will favor the Sₙ2 mechanism. Weaker nucleophiles in polar protic solvents will favor the Sₙ1 mechanism, which proceeds through a secondary carbocation intermediate.

Elimination Reactions

When treated with a strong, sterically hindered base (e.g., potassium tert-butoxide), 2-chlorohexadecane is expected to undergo elimination reactions (E1 or E2) to form a mixture of hexadecene isomers. The major product would likely be the more substituted (and thus more stable) 2-hexadecene, according to Zaitsev's rule.

Reaction with Metals

Like other haloalkanes, 2-chlorohexadecane can react with certain metals. For example, reaction with magnesium in dry ether would likely form the corresponding Grignard reagent, 2-hexadecylmagnesium chloride, a potent nucleophile used in the formation of new carbon-carbon bonds.

Experimental Protocols

The following are detailed, generalized experimental protocols that can be adapted for the determination of the physical and chemical properties of 2-chlorohexadecane.

Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of liquid.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (0-400 °C)

-

Small test tube (e.g., 75x10 mm)

-

Capillary tube (sealed at one end)

-

Heating source (Bunsen burner or hot plate)

-

Stand and clamps

Procedure:

-

Place a few drops of 2-chlorohexadecane into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer using a rubber band or wire.

-

Suspend the assembly in a Thiele tube or oil bath, ensuring the sample is below the level of the heating fluid.

-

Heat the apparatus gently. A stream of bubbles will emerge from the capillary tube as the air inside expands.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[5][6][7][8]

Determination of Density

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Water bath

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty pycnometer and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it (m₂).

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with 2-chlorohexadecane, bring it to the same constant temperature, dry the exterior, and weigh it (m₃).

-

The density of 2-chlorohexadecane can be calculated using the formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature.[9][10][11]

Spectroscopic Analysis

Sample Preparation:

-

Dissolve 5-25 mg of 2-chlorohexadecane in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1][12]

-

Filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[1][12]

Expected ¹H NMR Signals:

-

A multiplet corresponding to the single proton on the carbon bearing the chlorine atom (C2).

-

A doublet corresponding to the three protons of the methyl group at C1.

-

A complex series of multiplets for the methylene protons along the alkyl chain.

-

A triplet for the terminal methyl group at C16.

Expected ¹³C NMR Signals:

-

A distinct signal for the carbon atom bonded to chlorine (C2), shifted downfield.

-

Signals for the other 15 carbon atoms in the aliphatic region.

Sample Preparation (for neat liquid):

-

Place a small drop of 2-chlorohexadecane onto a clean, dry salt plate (e.g., KBr or NaCl).[13][14]

-

Place a second salt plate on top and gently rotate to create a thin, uniform film.[13][14]

-

Mount the plates in the spectrometer's sample holder.

Expected IR Absorptions:

-

C-H stretching vibrations around 2850-2960 cm⁻¹.

-

C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

-

A C-Cl stretching vibration, typically in the range of 600-800 cm⁻¹.

Sample Preparation:

-

Prepare a dilute solution of 2-chlorohexadecane (e.g., ~10 µg/mL) in a volatile organic solvent such as hexane or dichloromethane.[15]

-

Ensure the solution is free of particles by filtering if necessary.[15]

-

Transfer the solution to a GC autosampler vial.[15]

Expected Results:

-

The gas chromatogram should show a single major peak corresponding to 2-chlorohexadecane.

-

The mass spectrum will show the molecular ion peak (M⁺) and an M+2 peak with an intensity of about one-third of the M⁺ peak, characteristic of a compound containing one chlorine atom.

-

A fragmentation pattern resulting from the loss of alkyl fragments and the chlorine atom.

Visualizations

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. Page loading... [guidechem.com]

- 3. 2-Chlorohexadecane | 23010-35-7 [chemicalbook.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. Video: Boiling Points - Procedure [jove.com]

- 9. uoanbar.edu.iq [uoanbar.edu.iq]

- 10. matestlabs.com [matestlabs.com]

- 11. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 12. sites.bu.edu [sites.bu.edu]

- 13. eng.uc.edu [eng.uc.edu]

- 14. researchgate.net [researchgate.net]

- 15. uoguelph.ca [uoguelph.ca]

A Technical Guide to the Isomers of Chlorohexadecane: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of chlorohexadecane, with a focus on their physicochemical properties, synthesis methodologies, and analytical characterization. Given the available scientific literature, this document centers primarily on 1-chlorohexadecane, the most extensively studied isomer, while also exploring the theoretical landscape of other positional and stereoisomers.

Introduction to Chlorohexadecane Isomerism

Chlorohexadecane (C₁₆H₃₃Cl) is a long-chain monochlorinated alkane. Structurally, it consists of a sixteen-carbon backbone with a single chlorine atom covalently bonded to one of the carbon atoms. The specific carbon to which the chlorine is attached defines its positional isomer. Due to the length of the carbon chain, a large number of isomers exist, each with potentially unique physical and chemical properties. These compounds serve as important intermediates in organic synthesis, for applications ranging from the production of surfactants and lubricants to their use as alkylating agents in the synthesis of pharmaceuticals.[1][2][3]

Isomerism in chlorohexadecane can be categorized into two main types:

-

Constitutional (or Positional) Isomerism: This arises from the different possible positions of the chlorine atom along the hexadecane chain. This results in isomers such as 1-chlorohexadecane, 2-chlorohexadecane, and so on, up to 8-chlorohexadecane (as positions beyond this are equivalent due to chain symmetry).

-

Stereoisomerism: For any positional isomer where the chlorine atom is attached to a carbon atom that is also bonded to three other different groups (i.e., a chiral center), stereoisomers exist. In chlorohexadecane, all positional isomers from 2-chlorohexadecane to 7-chlorohexadecane are chiral and can exist as a pair of enantiomers (R and S forms).

Physicochemical Properties

Quantitative data on the physicochemical properties of chlorohexadecane isomers are predominantly available for 1-chlorohexadecane. Data for other isomers are largely unavailable in public literature.

Table 1: Properties of 1-Chlorohexadecane

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₃Cl | [2][4] |

| Molecular Weight | 260.89 g/mol | [4][5] |

| CAS Number | 4860-03-1 | [1][2][4] |

| Appearance | Colorless to pale yellow liquid | [2][3][6] |

| Melting Point | 8 - 14 °C (46.4 - 57.2 °F) | [1][4][7] |

| Boiling Point | 149 °C @ 1 mmHg; 322 °C @ 760 mmHg | [1][4][7] |

| Density | 0.865 g/mL at 25 °C | [1][4][6] |

| Refractive Index (n²⁰/D) | 1.449 | [1][4][6] |

| Vapor Pressure | 129 mmHg at 21 °C; 1.7 hPa @ 140 °C | [4][7] |

| Flash Point | 136 °C (276.8 °F) | [3][4][7] |

| Water Solubility | 0.02 g/L at 20 °C (Insoluble) | [1][6][8] |

| Solubility | Soluble in organic solvents like alcohol and ether. | [2][6] |

Table 2: Predicted Properties and Trends for Other Isomers

While specific experimental data for positional isomers other than 1-chlorohexadecane are scarce, general trends based on the principles of haloalkane chemistry can be predicted.

| Property | Trend for Secondary Isomers (e.g., 2-chloro, 3-chloro) vs. 1-Chlorohexadecane | Rationale |

| Boiling Point | Generally lower. | Branching, or moving the functional group away from the terminal position, slightly reduces the effective surface area for intermolecular London dispersion forces, typically lowering the boiling point.[9] |

| Density | Expected to be similar, with minor variations. | Density is primarily a function of molecular weight and packing efficiency. Positional isomers have identical molecular weights, so significant density changes are not expected. |

| Reactivity (Sₙ2) | Lower. | Primary alkyl halides (1-chloro) are more reactive in Sₙ2 reactions due to less steric hindrance compared to secondary alkyl halides (2-chloro, etc.).[10] |

| Reactivity (Sₙ1/E1) | Higher. | Secondary alkyl halides can form more stable secondary carbocation intermediates compared to the unstable primary carbocations from 1-chlorohexadecane, favoring Sₙ1 and E1 pathways under appropriate conditions.[10] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of specific chlorohexadecane isomers are not widely published. The following sections provide generalized, yet detailed, methodologies based on standard organic chemistry practices for alkyl halides.

Synthesis Protocols

Protocol 1: Synthesis of 1-Chlorohexadecane from 1-Hexadecanol

This protocol is based on the common synthesis route of converting a primary alcohol to a primary alkyl chloride using thionyl chloride (SOCl₂).

-

Reaction Setup: A 500 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas trap (containing NaOH solution to neutralize HCl and SO₂ byproducts) is charged with 1-hexadecanol (1 mole equivalent) and anhydrous diethyl ether or dichloromethane as a solvent.

-

Reagent Addition: The flask is cooled in an ice bath. Thionyl chloride (SOCl₂, 1.1 mole equivalents) is added dropwise via an addition funnel over 30-60 minutes with continuous stirring. Pyridine (a few drops) can be added to catalyze the reaction.

-

Reaction: After addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. It is then heated to reflux for 2-4 hours, or until TLC/GC analysis indicates the complete consumption of the starting alcohol.

-

Workup: The reaction mixture is cooled to room temperature. Excess solvent and SOCl₂ are carefully removed under reduced pressure. The residue is then diluted with diethyl ether and washed sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated. The crude 1-chlorohexadecane is then purified by vacuum distillation to yield a colorless liquid.[3]

Protocol 2: General Synthesis of Secondary Chlorohexadecane Isomers

The synthesis of secondary isomers (e.g., 2-chlorohexadecane) typically involves the chlorination of the corresponding secondary alcohol (e.g., 2-hexadecanol).

-

Reaction Setup: Similar to Protocol 1, the corresponding secondary alcohol (e.g., 2-hexadecanol, 1 mole equivalent) is dissolved in a suitable non-polar solvent in a round-bottom flask.

-

Chlorination: The Lucas test reagent (concentrated HCl and anhydrous ZnCl₂) is a classic method. The alcohol is mixed with the Lucas reagent and stirred vigorously at room temperature. The formation of an insoluble layer (the alkyl chloride) indicates reaction progress. Alternatively, using SOCl₂ as in Protocol 1 is also effective.

-

Reaction Monitoring: The reaction is monitored by TLC or GC-MS to track the disappearance of the starting alcohol.

-

Workup and Purification: The workup procedure is similar to that for 1-chlorohexadecane. The organic layer containing the product is separated, washed to remove acid and impurities, dried, and concentrated. Purification is achieved via vacuum distillation or column chromatography on silica gel.

Characterization Protocols

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating and identifying isomers and confirming the purity of the synthesized product.[11]

-

Sample Preparation: A dilute solution of the chlorohexadecane isomer (~1 mg/mL) is prepared in a volatile organic solvent such as hexane or ethyl acetate.

-

GC Conditions:

-

Injector: Split/splitless injector, temperature set to 280-300 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: An initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C, and hold for 5 minutes. This program should be optimized to ensure separation from any impurities or other isomers.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-500.

-

-

Data Analysis: The retention time from the gas chromatogram helps distinguish between isomers.[12] The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak (due to the ³⁷Cl isotope), along with a fragmentation pattern of alkyl chains that can be used to confirm the structure.[13][14]

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural information.[15][16]

-

Sample Preparation: Approximately 10-20 mg of the purified chlorohexadecane isomer is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Spectroscopy:

-

The spectrum will show a characteristic signal for the proton(s) on the carbon bearing the chlorine atom (the α-carbon).

-

For 1-chlorohexadecane , this is a triplet at ~3.5 ppm.[15]

-

For 2-chlorohexadecane , this would be a multiplet at a slightly higher field (~3.6-3.8 ppm).

-

The rest of the aliphatic chain will appear as a large, complex multiplet between ~1.2-1.8 ppm, with the terminal methyl group appearing as a triplet around 0.9 ppm.

-

-

¹³C NMR Spectroscopy:

-

The spectrum provides information on each unique carbon environment.

-

For 1-chlorohexadecane , the carbon attached to the chlorine (C1) appears at ~45 ppm.[3]

-

For a secondary isomer like 2-chlorohexadecane , the chlorinated carbon would appear further downfield (~60-65 ppm).

-

The remaining carbons of the alkyl chain will appear in the 14-32 ppm range.

-

Conclusion

The study of chlorohexadecane isomers is heavily dominated by data on 1-chlorohexadecane, a valuable chemical intermediate. Its physical properties and spectral data are well-documented. In contrast, there is a significant lack of published experimental data for its positional and stereoisomers. While their properties and reactivity can be inferred from general chemical principles, a full understanding of how the chlorine position affects the molecule's behavior requires dedicated synthesis and characterization of each isomer. The protocols outlined in this guide provide a robust framework for researchers to pursue such investigations, enabling a more complete picture of the chlorohexadecane isomer landscape.

References

- 1. 1-Chlorohexadecane | 4860-03-1 [chemicalbook.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. guidechem.com [guidechem.com]

- 4. 1-Chlorohexadecane 95 4860-03-1 [sigmaaldrich.com]

- 5. 1-Chlorohexadecane | C16H33Cl | CID 20993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. fishersci.com [fishersci.com]

- 8. 1-Chlorohexadecane(4860-03-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. docbrown.info [docbrown.info]

- 10. youtube.com [youtube.com]

- 11. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 12. etamu.edu [etamu.edu]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. 1-Chlorohexadecane(4860-03-1) 1H NMR spectrum [chemicalbook.com]

- 16. 1-Chlorohexadecane | C16H33Cl | CID 20993 - PubChem [pubchem.ncbi.nlm.nih.gov]

Environmental Fate of 2-Chlorohexadecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate of 2-chlorohexadecane, a long-chain chlorinated alkane. Due to the limited availability of direct experimental data for 2-chlorohexadecane, this document synthesizes information from studies on analogous long-chain and shorter-chain chlorinated alkanes to predict its behavior in various environmental compartments. The guide covers the principal degradation and transport processes, including biodegradation, hydrolysis, photolysis, and sorption. Detailed experimental protocols, based on established international guidelines, are provided to facilitate further research. Quantitative data, where available for surrogate compounds, are summarized in tabular format, and key environmental processes are illustrated through diagrams generated using the DOT language. This guide serves as a critical resource for researchers and professionals in assessing the environmental risks associated with 2-chlorohexadecane and related compounds.

Introduction

2-Chlorohexadecane belongs to the broader class of chlorinated paraffins (CPs), which are noted for their diverse industrial applications and potential for environmental persistence. As a C16 chlorinated alkane, its environmental behavior is governed by its physicochemical properties, such as low water solubility and a high octanol-water partition coefficient, which suggest a tendency to associate with organic matter in soil and sediment. Understanding the environmental fate of 2-chlorohexadecane is crucial for conducting thorough environmental risk assessments and developing strategies for mitigation and remediation. This guide will explore the expected pathways of transformation and transport in the environment.

Physicochemical Properties (Estimated)

Quantitative experimental data on the physicochemical properties of 2-chlorohexadecane are scarce. The following table presents estimated values based on its structure and data from similar long-chain alkanes and chloroalkanes.

| Property | Estimated Value | Implication for Environmental Fate |

| Molecular Formula | C₁₆H₃₃Cl | |

| Molecular Weight | 260.89 g/mol | |

| Water Solubility | Very Low | Limited mobility in aqueous systems; tendency to partition to organic phases. |

| Vapor Pressure | Low | Low potential for long-range atmospheric transport in the vapor phase. |

| Log Kₒw (Octanol-Water Partition Coefficient) | High (>6) | Strong tendency to bioaccumulate in organisms and sorb to organic matter. |

Environmental Fate Processes

The environmental persistence and transformation of 2-chlorohexadecane are primarily dictated by biodegradation, hydrolysis, photolysis, and sorption processes.

Biodegradation

The microbial degradation of chlorinated alkanes is a critical process in their environmental removal. While specific data for 2-chlorohexadecane is unavailable, studies on other chlorinated alkanes provide valuable insights.

Key Factors Influencing Biodegradation:

-

Position of Chlorine Atom: The location of the chlorine atom on the alkyl chain significantly impacts biodegradability. Generally, terminal (α- or 1-) chlorinated alkanes are more susceptible to microbial attack than those with internal chlorination. This is because the initial enzymatic attack often occurs at the termini of the molecule.

-

Aerobic vs. Anaerobic Conditions: Both aerobic and anaerobic microorganisms can degrade chlorinated alkanes. Aerobic pathways often involve oxidative dehalogenation, while anaerobic degradation typically proceeds via reductive dechlorination.

-

Co-metabolism: In many cases, the biodegradation of chlorinated alkanes occurs through co-metabolism, where the microorganisms do not use the chlorinated compound as their primary carbon source but degrade it fortuitously in the presence of other growth-supporting substrates.

Expected Biodegradation Pathway of 2-Chlorohexadecane:

Given the internal position of the chlorine atom in 2-chlorohexadecane, its biodegradation is expected to be slower than that of its terminally chlorinated isomer, 1-chlorohexadecane. A plausible initial step in the aerobic biodegradation pathway would be the oxidation of the terminal methyl group, followed by beta-oxidation. Dehalogenation could occur at a later stage.

Diagram: Postulated Aerobic Biodegradation Initiation of 2-Chlorohexadecane

Figure 1: Postulated initial steps in the aerobic biodegradation of 2-chlorohexadecane.

Hydrolysis

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For alkyl halides, this typically involves the substitution of the halogen atom with a hydroxyl group.

Factors Influencing Hydrolysis:

-

pH: The rate of hydrolysis of alkyl halides can be influenced by pH, with faster rates often observed under neutral or slightly alkaline conditions.

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

-

Structure: The structure of the alkyl halide, including the nature of the leaving group (the halogen) and the steric hindrance around the carbon atom bonded to the halogen, affects the reaction rate.

Expected Hydrolysis of 2-Chlorohexadecane:

The hydrolysis of 2-chlorohexadecane is expected to be a slow process under typical environmental conditions (neutral pH and ambient temperature). The C-Cl bond is relatively stable, and the long alkyl chain can sterically hinder the approach of water molecules. The reaction would result in the formation of hexadecan-2-ol and hydrochloric acid.

Quantitative Data for a Surrogate Compound:

Specific hydrolysis rate constants for 2-chlorohexadecane are not available. For long-chain primary chloroalkanes, hydrolysis half-lives at neutral pH and 25°C are generally estimated to be on the order of years. The secondary nature of the chloride in 2-chlorohexadecane might slightly alter this rate, but it is still expected to be a very slow process compared to biodegradation.

Diagram: Hydrolysis of 2-Chlorohexadecane

Figure 2: Nucleophilic substitution reaction representing the hydrolysis of 2-chlorohexadecane.

Photolysis

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. This process can occur directly, when the molecule itself absorbs light, or indirectly, through reactions with photochemically generated reactive species in the environment.

Factors Influencing Photolysis:

-

Light Absorption: For direct photolysis to occur, the chemical must absorb light in the environmentally relevant UV-visible spectrum (wavelengths > 290 nm). Saturated chloroalkanes do not significantly absorb sunlight.

-

Photosensitizers: Indirect photolysis is often more significant for compounds like 2-chlorohexadecane. Dissolved organic matter (DOM), nitrate, and other substances in natural waters can absorb sunlight and produce reactive species such as hydroxyl radicals (•OH) and singlet oxygen, which can then react with and degrade the compound.

Expected Photolysis of 2-Chlorohexadecane:

Direct photolysis of 2-chlorohexadecane is expected to be negligible. However, indirect photolysis mediated by reactive species like hydroxyl radicals is a plausible degradation pathway in sunlit surface waters.

Quantitative Data for a Surrogate Compound (1-Chlorodecane):

A study on the photochemical degradation of 1-chlorodecane, a shorter-chain analogue, provides some insight.

| Parameter | Value | Conditions | Reference |

| Pseudo-first-order rate constant (k) | 0.0284 min⁻¹ | UV irradiation in aqueous solution | F. Wang et al., 2017 |

| Half-life (t₁/₂) | 24.4 min | UV irradiation in aqueous solution | F. Wang et al., 2017 |

Note: These values were obtained under laboratory conditions with artificial UV light and may not be directly representative of environmental conditions. However, they demonstrate the potential for photochemical degradation.

Diagram: Indirect Photolysis of 2-Chlorohexadecane

Figure 3: Conceptual diagram of the indirect photolysis of 2-chlorohexadecane.

Sorption

Sorption is the process by which a chemical becomes associated with solid phases in the environment, such as soil and sediment. For hydrophobic organic compounds like 2-chlorohexadecane, sorption is a dominant process that controls their mobility and bioavailability.

Key Parameters:

-

Soil/Sediment Organic Carbon-Water Partitioning Coefficient (Koc): This parameter normalizes the sorption coefficient to the organic carbon content of the soil or sediment. It is a key indicator of a chemical's tendency to sorb to organic matter.

-

Soil/Sediment-Water Partition Coefficient (Kd): This is the ratio of the concentration of the chemical in the solid phase to its concentration in the aqueous phase at equilibrium. It is dependent on the specific properties of the soil or sediment, particularly its organic carbon content.

Expected Sorption Behavior of 2-Chlorohexadecane:

Due to its high lipophilicity (high estimated Log Kₒw), 2-chlorohexadecane is expected to have a very high Koc value. This indicates that it will strongly sorb to soil and sediment, particularly those with high organic matter content. This strong sorption will limit its mobility in the subsurface and its bioavailability to aquatic organisms.

Estimated Sorption Coefficients:

While experimental Koc values for 2-chlorohexadecane are not available, they can be estimated from its Log Kₒw. For a compound with a Log Kₒw > 6, the Log Koc is expected to be in the range of 4 to 5, indicating very strong sorption and low mobility.

| Parameter | Estimated Value | Classification |

| Log Kₒc | 4.0 - 5.0 | Immobile |

Experimental Protocols

The following sections provide generalized protocols for key experiments to determine the environmental fate of 2-chlorohexadecane, based on OECD and EPA guidelines.

Biodegradation Study (Based on OECD 301)

Objective: To assess the ready biodegradability of 2-chlorohexadecane in an aerobic aqueous medium.

Methodology:

-

Preparation of Mineral Medium: A mineral salt medium is prepared containing essential nutrients for microbial growth.

-

Inoculum: The inoculum is typically activated sludge from a domestic wastewater treatment plant, or a mixed microbial culture from a relevant environmental sample.

-

Test Setup: The test substance (2-chlorohexadecane), typically adsorbed onto a solid support like silica gel due to its low water solubility, is added to the mineral medium with the inoculum in sealed test flasks.

-

Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 20-25°C) with continuous shaking.

-

Measurement: Biodegradation is monitored by measuring the depletion of dissolved oxygen (BOD test), the production of carbon dioxide (CO₂ evolution test), or the removal of the test substance over time.

-

Analysis: The concentration of 2-chlorohexadecane is determined at regular intervals using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS).

-

Data Evaluation: The percentage of degradation is calculated over a 28-day period.

Diagram: Experimental Workflow for Biodegradation Study

Figure 4: General workflow for a ready biodegradability test.

Hydrolysis Study (Based on OECD 111)

Objective: To determine the rate of hydrolysis of 2-chlorohexadecane as a function of pH.

Methodology:

-

Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance Preparation: A stock solution of 2-chlorohexadecane is prepared in a water-miscible solvent (e.g., acetonitrile) at a low concentration to avoid solubility issues in the final test solution.

-

Test Setup: The stock solution is added to the buffer solutions to achieve a final concentration well below the water solubility of 2-chlorohexadecane. The solutions are kept in sterile, sealed containers.

-

Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 50°C to accelerate the reaction, with results extrapolated to environmentally relevant temperatures).

-

Sampling and Analysis: Aliquots are taken at various time intervals, and the concentration of 2-chlorohexadecane is determined by a suitable analytical method (e.g., GC-MS or HPLC).

-

Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the test substance versus time. The hydrolysis rate constant and half-life are calculated for each pH.

Soil Sorption Study (Based on OECD 106)

Objective: To determine the soil-water partition coefficient (Kd) and the soil organic carbon-water partition coefficient (Koc) of 2-chlorohexadecane.

Methodology:

-

Soil Selection: A set of well-characterized soils with varying organic carbon content and pH are selected.

-

Test Solution Preparation: A solution of 2-chlorohexadecane is prepared in a 0.01 M CaCl₂ solution.

-

Batch Equilibrium: A known mass of soil is equilibrated with a known volume of the test solution in a centrifuge tube. Several concentrations are typically tested to generate a sorption isotherm.

-

Equilibration: The tubes are shaken for a predetermined time (e.g., 24 hours) at a constant temperature to reach equilibrium.

-

Phase Separation: The solid and aqueous phases are separated by centrifugation.

-

Analysis: The concentration of 2-chlorohexadecane in the aqueous phase is measured. The amount sorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

-

Calculation: The Kd is calculated for each concentration and soil type. The Koc is then calculated by normalizing the Kd value to the organic carbon content of the soil.

Conclusion

While direct experimental data on the environmental fate of 2-chlorohexadecane is limited, a comprehensive assessment based on its chemical structure and data from analogous compounds suggests that it is likely to be persistent in the environment. Its low water solubility and high lipophilicity indicate that it will predominantly partition to soil and sediment, where its mobility will be low. Biodegradation is expected to be the primary degradation pathway, although the rate is likely to be slow due to the internal position of the chlorine atom. Hydrolysis and direct photolysis are not considered significant removal mechanisms. Indirect photolysis may contribute to its degradation in sunlit surface waters. Further experimental studies, following the protocols outlined in this guide, are essential to accurately quantify the environmental fate and potential risks of 2-chlorohexadecane.

Potential Industrial Applications of 2-Chlorohexadecane: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential industrial applications of 2-chlorohexadecane. While specific data for 2-chlorohexadecane is limited in publicly available literature, this paper extrapolates potential uses based on the known applications of structurally similar long-chain chloroalkanes and its isomer, 1-chlorohexadecane. The document covers the synthesis, chemical properties, and prospective applications of 2-chlorohexadecane as a chemical intermediate, particularly in the production of surfactants, as a lubricant additive, and as a flame retardant. Detailed hypothetical experimental protocols and logical workflows are presented to guide further research and development.

Introduction

2-Chlorohexadecane is a chlorinated long-chain alkane with the molecular formula C16H33Cl. As a secondary chloroalkane, its reactivity and physical properties are influenced by the position of the chlorine atom on the hexadecane backbone. While its isomer, 1-chlorohexadecane, has established industrial uses, particularly as a chemical intermediate, 2-chlorohexadecane remains a compound with underexplored potential. This whitepaper aims to consolidate the available information and provide a forward-looking perspective on its possible industrial applications, thereby stimulating further research into this molecule.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of 2-chlorohexadecane and its isomer, 1-chlorohexadecane, is presented in Table 1. The data for 1-chlorohexadecane is included for comparative purposes, as it is more extensively characterized.

| Property | 2-Chlorohexadecane | 1-Chlorohexadecane |

| CAS Number | 23010-35-7[1][2] | 4860-03-1[3][4] |

| Molecular Formula | C16H33Cl[1][2] | C16H33Cl[3][4] |

| Molecular Weight | 260.89 g/mol [1] | 260.89 g/mol |

| Appearance | Colorless Liquid (Predicted) | Colorless to slightly yellowish liquid[5] |

| Boiling Point | 343.47°C (Estimate)[6] | 322°C[5] |

| Melting Point | 17.9°C (Estimate)[6] | 8-14°C |

| Density | 0.8719 g/cm³ (Estimate)[6] | 0.865 g/mL at 25°C |

| Flash Point | Not available | 136°C[5] |

| Solubility | Insoluble in water (Predicted) | Insoluble in water[5] |

Synthesis of 2-Chlorohexadecane

The synthesis of 2-chlorohexadecane can be achieved through the free-radical chlorination of hexadecane.[2][7] This reaction is typically initiated by ultraviolet (UV) light, which promotes the homolytic cleavage of chlorine gas (Cl2) into highly reactive chlorine radicals. These radicals then react with the hexadecane chain.

Reaction Pathway

The synthesis proceeds via a free-radical chain reaction mechanism involving initiation, propagation, and termination steps.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-Chlorohexadecane | C16H33Cl | CID 20993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Chlorohexadecane | C16H33Cl | CID 20993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 2-Chlorohexadecane | 23010-35-7 [chemicalbook.com]

- 7. chemtube3d.com [chemtube3d.com]

2-Chlorohexadecane: A Technical Guide for Chemical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorohexadecane is a chlorinated long-chain alkane that holds potential as a chemical intermediate in various organic syntheses. As a secondary haloalkane, its reactivity is distinct from its primary isomer, 1-chlorohexadecane, offering alternative pathways for the introduction of the hexadecyl group into molecular structures. This technical guide provides a comprehensive overview of the available data on 2-chlorohexadecane, including its chemical and physical properties, potential synthetic routes, and prospective applications as a chemical intermediate. Due to the limited specific research on 2-chlorohexadecane compared to its primary isomer, this guide also draws upon general principles of haloalkane chemistry to infer its reactivity and potential uses.

Chemical and Physical Properties

The majority of the available physical property data for 2-chlorohexadecane is estimated. These properties are summarized in the table below, alongside data for the more extensively studied 1-chlorohexadecane for comparison.

| Property | 2-Chlorohexadecane (CAS: 23010-35-7) | 1-Chlorohexadecane (CAS: 4860-03-1) |

| Molecular Formula | C₁₆H₃₃Cl[1] | C₁₆H₃₃Cl[2] |

| Molecular Weight | 260.89 g/mol [3] | 260.88 g/mol [2] |

| Melting Point | 17.9 °C (estimate)[3][4] | 8 °C[2] |

| Boiling Point | 326.9 °C at 760 mmHg (estimate)[4] | 322 °C[2] |

| Density | 0.857 g/cm³ (estimate)[4] | 0.860 g/cm³[2] |

| Refractive Index | 1.4467 (estimate)[3][4] | 1.449 |

| Flash Point | 139.6 °C (estimate)[4] | 136 °C[2] |

| Water Solubility | Insoluble | Insoluble[2] |

| Vapor Pressure | 0.000398 mmHg at 25°C[4] | 1.7 hPa at 140 °C[2] |

Synthesis of 2-Chlorohexadecane

Potential Synthetic Pathways

Two primary routes for the synthesis of 2-chlorohexadecane can be proposed:

-

Direct Chlorination of Hexadecane: The free-radical chlorination of hexadecane is a possible, albeit non-selective, method. This reaction would likely produce a mixture of monochlorinated isomers, including 1-chloro-, 2-chloro-, 3-chlorohexadecane, and so on, as well as dichlorinated and polychlorinated products. Separation of 2-chlorohexadecane from this complex mixture would be challenging.

-

From Hexadecan-2-ol: A more selective route would involve the chlorination of hexadecan-2-ol. This can be achieved using various chlorinating agents, such as thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or concentrated hydrochloric acid. The reaction with thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Generalized Experimental Protocol (from Hexadecan-2-ol)

The following is a generalized protocol for the synthesis of a secondary chloroalkane from a secondary alcohol and should be adapted and optimized for the specific synthesis of 2-chlorohexadecane.

Materials:

-

Hexadecan-2-ol

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, as a catalyst and HCl scavenger)

-

Anhydrous diethyl ether or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve hexadecan-2-ol in a suitable anhydrous solvent such as diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride from the dropping funnel to the alcohol solution with constant stirring. A small amount of pyridine may be added to catalyze the reaction and neutralize the HCl produced.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure the reaction goes to completion.

-

After reflux, cool the mixture and slowly pour it over crushed ice to quench the excess thionyl chloride.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and finally with water again.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

The crude 2-chlorohexadecane can be purified by vacuum distillation.

Reactivity and Role as a Chemical Intermediate

As a secondary haloalkane, 2-chlorohexadecane is susceptible to nucleophilic substitution and elimination reactions. The presence of the chlorine atom on a secondary carbon makes it less reactive in Sₙ2 reactions compared to its primary isomer, 1-chlorohexadecane, due to increased steric hindrance. However, it is more prone to Sₙ1 reactions and elimination (E1 and E2) pathways.

This reactivity profile makes 2-chlorohexadecane a potential intermediate for introducing a branched hexadecyl group into a target molecule.

Potential Reactions

-

Nucleophilic Substitution: 2-Chlorohexadecane can react with a variety of nucleophiles to form substituted hexadecanes. For example, reaction with alkoxides would yield ethers, with cyanide would form nitriles, and with amines would produce secondary amines. These reactions may require more forcing conditions compared to those with 1-chlorohexadecane.

-

Elimination Reactions: In the presence of a strong, non-nucleophilic base, 2-chlorohexadecane can undergo elimination to form a mixture of hexadecene isomers (primarily 1-hexadecene and 2-hexadecene).

-

Grignard Reagent Formation: Reaction with magnesium metal in an ether solvent would likely form the corresponding Grignard reagent, 2-hexadecylmagnesium chloride. This organometallic compound is a powerful nucleophile and can be used to form new carbon-carbon bonds.

Applications in Research and Industry

While the applications of 1-chlorohexadecane as an intermediate in the synthesis of surfactants, quaternary ammonium compounds, and other industrial chemicals are well-documented, specific industrial uses of 2-chlorohexadecane are not widely reported.[5] Its potential applications lie in areas where a branched, long-chain alkyl group is desired to modify the physical properties of a molecule, such as solubility, viscosity, or steric bulk.

In a research context, 2-chlorohexadecane can be used as a starting material for the synthesis of novel organic compounds for materials science or as probes in biological systems. The branched nature of the hexadecyl group introduced via 2-chlorohexadecane could impart different properties to the final product compared to the linear chain from 1-chlorohexadecane.

Visualizations

Synthesis Pathways for Chlorohexadecanes

The following diagram illustrates the general synthetic pathways to produce monochlorinated hexadecanes, highlighting the difference in starting materials for producing a mixture of isomers versus a specific secondary isomer.

Caption: Synthetic routes to chlorohexadecanes.

General Reactivity of 2-Chlorohexadecane

This diagram outlines the primary reaction pathways available to 2-chlorohexadecane as a chemical intermediate.

Caption: Reactivity pathways of 2-chlorohexadecane.

Conclusion

2-Chlorohexadecane represents a potentially valuable, yet under-explored, chemical intermediate. Its status as a secondary haloalkane dictates a reactivity profile that is distinct from the more common 1-chlorohexadecane, particularly concerning its propensity for Sₙ1 and elimination reactions. While detailed experimental data and specific industrial applications are currently scarce, its role as a precursor for introducing a branched C₁₆ alkyl chain suggests potential in the synthesis of novel materials and specialty chemicals. Further research into selective and efficient synthetic methods, along with a more thorough characterization of its properties and reactivity, is necessary to fully unlock the potential of 2-chlorohexadecane as a versatile chemical intermediate.

References

A Comprehensive Technical Guide to the Synthesis of 2-Chloroalkanes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the primary synthetic routes to 2-chloroalkanes. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed methodologies, quantitative data for comparison, and visual representations of key chemical processes.

Introduction

2-Chloroalkanes are important intermediates in organic synthesis, serving as precursors for a variety of functional groups and as building blocks in the construction of more complex molecules, including active pharmaceutical ingredients (APIs). Their synthesis is a fundamental topic in organic chemistry, with several established methods, each with its own advantages and disadvantages regarding regioselectivity, yield, and substrate scope. This guide will focus on the three principal methods for synthesizing 2-chloroalkanes: the hydrochlorination of terminal alkenes, the free radical chlorination of alkanes, and the conversion of secondary alcohols.

Synthesis via Hydrochlorination of Terminal Alkenes

The hydrochlorination of terminal alkenes is a classic and widely used method for the preparation of 2-chloroalkanes. This reaction proceeds via an electrophilic addition mechanism and typically follows Markovnikov's rule, which states that the hydrogen atom of the hydrogen halide adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, while the halide adds to the more substituted carbon atom.[1][2] This regioselectivity is a consequence of the formation of the more stable carbocation intermediate (a secondary carbocation in the case of a terminal alkene).[1]

Reaction Mechanism and Regioselectivity

The reaction is initiated by the attack of the electron-rich π-bond of the alkene on the electrophilic proton of hydrogen chloride (HCl).[1] This results in the formation of a carbocation intermediate and a chloride ion. The more stable secondary carbocation is preferentially formed over the less stable primary carbocation.[1] In the final step, the chloride ion acts as a nucleophile and attacks the carbocation, forming the 2-chloroalkane product.[1]

Recent advancements have also explored metal-free catalytic systems for the hydrochlorination of unactivated alkenes, offering greener and more efficient alternatives.[3] While the classic reaction is highly regioselective for the Markovnikov product, some modern methods have been developed to achieve anti-Markovnikov hydrochlorination, although these are often more complex.[4]

Quantitative Data

The yields of 2-chloroalkanes from the hydrochlorination of terminal alkenes are generally good to excellent, particularly for simple, unactivated alkenes. The reaction conditions, including the solvent and the source of HCl, can influence the efficiency.

| Alkene | Reagent/Conditions | Product | Yield (%) | Reference |

| 1-Propene | HCl | 2-Chloropropane | High | [2] |

| 1-Butene | HCl | 2-Chlorobutane | High | [2] |

| Styrene | HCl/DMPU-acetic acid | 1-Chloro-1-phenylethane | >95 | [3] |

| 1-Octene | HCl gas, neat, several hours | 2-Chlorooctane | Moderate | [4] |

| 1-Methylcyclohexene | Fuming HCl (37%), 1500 rpm, 20 min | 1-Chloro-1-methylcyclohexane | 81 (GC Yield) | [4] |

Experimental Protocol: Synthesis of 2-Chloropropane from Propene

Materials:

-

Propene gas

-

Concentrated hydrochloric acid (HCl)

-

Inert solvent (e.g., dichloromethane)

-

Gas dispersion tube

-

Reaction flask equipped with a magnetic stirrer and a gas outlet to a fume hood

Procedure:

-

In a fume hood, dissolve the concentrated hydrochloric acid in the inert solvent in the reaction flask.

-

Cool the solution in an ice bath.

-

Bubble propene gas slowly through the stirred solution using a gas dispersion tube.

-

Monitor the reaction progress by taking aliquots and analyzing them by gas chromatography (GC).

-

Once the reaction is complete, stop the flow of propene and allow the mixture to warm to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude 2-chloropropane can be purified by distillation.

Synthesis via Free Radical Chlorination of Alkanes

The free radical chlorination of alkanes is another method to produce chloroalkanes. This reaction is typically initiated by UV light or heat and proceeds via a radical chain mechanism.[5][6][7] However, this method often suffers from a lack of selectivity, leading to a mixture of monochlorinated and polychlorinated products, as well as constitutional isomers.[6][8] For the synthesis of 2-chloroalkanes, the starting alkane must be chosen carefully to maximize the yield of the desired product. The reactivity of C-H bonds towards chlorination follows the order: tertiary > secondary > primary.[9]

Reaction Mechanism

The reaction proceeds in three stages: initiation, propagation, and termination.[5]

-

Initiation: The chlorine molecule undergoes homolytic cleavage upon exposure to UV light or heat to form two chlorine radicals.

-

Propagation: A chlorine radical abstracts a hydrogen atom from the alkane to form an alkyl radical and HCl. The alkyl radical then reacts with a molecule of Cl₂ to form the chloroalkane and a new chlorine radical, which continues the chain reaction.

-

Termination: The chain reaction is terminated by the combination of any two radicals.

Quantitative Data

The product distribution in free radical chlorination depends on the statistical probability of hydrogen abstraction and the relative reactivity of the different types of C-H bonds.

| Alkane | Product | Product Distribution (%) | Conditions | Reference |

| Propane | 1-Chloropropane | 45 | Gas phase, 25°C | [9] |

| 2-Chloropropane | 55 | [9] | ||

| n-Butane | 1-Chlorobutane | 28 | 35°C | [9] |

| 2-Chlorobutane | 72 | [9] | ||

| n-Pentane | 1-Chloropentane | 22 | 300°C | [9] |

| 2-Chloropentane | 50 | [9] | ||

| 3-Chloropentane | 28 | [9] |

Experimental Protocol: Free Radical Chlorination of Pentane

Materials:

-

n-Pentane

-

Chlorine gas (Cl₂)

-

A reaction vessel equipped with a gas inlet, a condenser, and a UV lamp

-

A trap containing sodium hydroxide solution to neutralize excess chlorine and HCl gas

Procedure:

-

Set up the reaction apparatus in a well-ventilated fume hood.

-

Place n-pentane in the reaction vessel.

-

Irradiate the pentane with the UV lamp while bubbling a slow stream of chlorine gas through the liquid.

-

The reaction is exothermic, so cooling may be necessary to maintain a controlled temperature.

-

Monitor the reaction progress by GC analysis of aliquots.

-

When the desired conversion is reached, stop the chlorine flow and turn off the UV lamp.

-

Bubble nitrogen gas through the reaction mixture to remove any dissolved chlorine and HCl.

-

Wash the crude product mixture with a dilute sodium bicarbonate solution, then with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

The mixture of chloropentanes can be separated by fractional distillation.

Synthesis from Secondary Alcohols

The conversion of secondary alcohols to 2-chloroalkanes is a reliable and common laboratory method.[10] This transformation involves the substitution of the hydroxyl group (-OH) with a chlorine atom. Several reagents can be employed for this purpose, including hydrogen chloride (in the presence of a Lewis acid catalyst like zinc chloride, known as the Lucas reagent), thionyl chloride (SOCl₂), and phosphorus chlorides (PCl₃ or PCl₅).[11][12][13]

Reaction Mechanisms

-

With HCl/ZnCl₂ (Lucas Reagent): The zinc chloride acts as a Lewis acid, coordinating to the oxygen of the hydroxyl group, making it a better leaving group (H₂O). This facilitates the formation of a secondary carbocation, which is then attacked by the chloride ion.[10]

-

With Thionyl Chloride (SOCl₂): The alcohol reacts with thionyl chloride to form an intermediate alkyl chlorosulfite. The subsequent decomposition of this intermediate can proceed through different mechanisms (Sₙ1, Sₙ2, or Sₙi - internal nucleophilic substitution), depending on the reaction conditions. The Sₙi mechanism, which results in retention of configuration, is often observed in the absence of a base. The byproducts, SO₂ and HCl, are gases, which drives the reaction to completion.[12]

-

With Phosphorus Chlorides (PCl₃ or PCl₅): These reagents also convert the hydroxyl group into a good leaving group, which is then displaced by a chloride ion, typically via an Sₙ2 mechanism for primary and secondary alcohols.[13]

Quantitative Data

The choice of reagent for the conversion of secondary alcohols to 2-chloroalkanes can significantly impact the yield and reaction conditions. Thionyl chloride is often preferred in the laboratory due to the clean nature of the reaction.[12]

| Alcohol | Reagent/Conditions | Product | Yield (%) | Reference |

| 2-Butanol | Concentrated HCl, ZnCl₂ | 2-Chlorobutane | Good | [14] |

| 2-Pentanol | Methanesulfonyl chloride, Pyridine, DMF, 60-65°C, 11.5 h | 2-Chloropentane | 83.8 | [9] |

| Various secondary alcohols | SOCl₂ | Corresponding 2-chloroalkanes | Generally high | [12] |

| Various secondary alcohols | PCl₅, room temperature | Corresponding 2-chloroalkanes | Good, but can be vigorous | [14] |

| (R)-2-Octanol | SOCl₂, Et₂O | (R)-2-Chlorooctane (retention) | 82 | [15] |

Experimental Protocol: Synthesis of 2-Chloropentane from 2-Pentanol using Thionyl Chloride

Materials:

-

2-Pentanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, as a base to neutralize HCl)

-

Anhydrous diethyl ether

-

Reaction flask with a reflux condenser and a drying tube

-

Magnetic stirrer

Procedure:

-

In a fume hood, place 2-pentanol in the reaction flask and cool it in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred alcohol. If pyridine is used, it can be added prior to the thionyl chloride.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours. The evolution of SO₂ and HCl gases will be observed.

-

Cool the reaction mixture and pour it carefully onto crushed ice to decompose any excess thionyl chloride.

-

Separate the organic layer and wash it with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

-

Purify the resulting 2-chloropentane by fractional distillation.

Industrial Synthesis

On an industrial scale, the synthesis of 2-chloroalkanes often prioritizes cost-effectiveness and the use of readily available starting materials. The free radical chlorination of alkanes, despite its lack of selectivity in a laboratory setting, can be optimized for industrial production by controlling reaction conditions and recycling unwanted isomers. For example, 2-chlorobutane can be produced by the chlorination of butane.[16]

The hydrochlorination of alkenes is also a viable industrial process, especially for the production of specific chloroalkanes where the corresponding alkene is readily available from petrochemical sources.

Conclusion

The synthesis of 2-chloroalkanes can be achieved through several effective methods, with the choice of route depending on the desired scale, substrate availability, and required purity. The hydrochlorination of terminal alkenes offers a direct and regioselective pathway, while the conversion of secondary alcohols provides a reliable and clean laboratory-scale synthesis. Free radical chlorination of alkanes is a powerful tool, particularly in industrial settings where product separation and recycling are feasible. This guide has provided a detailed overview of these key methods, complete with quantitative data, experimental protocols, and mechanistic diagrams, to aid researchers in the selection and implementation of the most suitable synthetic strategy for their specific needs.

References

- 1. leah4sci.com [leah4sci.com]

- 2. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]

- 3. Metal-free Regioselective Hydrochlorination of Unactivated Alkenes via a Combined Acid Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advancements in hydrochlorination of alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. savemyexams.com [savemyexams.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. brainkart.com [brainkart.com]

- 9. scribd.com [scribd.com]

- 10. CK12-Foundation [flexbooks.ck12.org]

- 11. organicmystery.com [organicmystery.com]

- 12. Preparation of Haloalkane from Alcohol: Methods & Reagents Explained [vedantu.com]

- 13. Synthesis of Haloalkanes from Alcohols [quimicaorganica.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]

- 16. Laboratory synthesis haloalkanes halogenoalkanes from alcohols alkanes industrial manufacture methods reagents reaction conditions equations alkyl halides advanced A level organic chemistry revision notes doc brown [docbrown.info]

An In-depth Technical Guide to the Predicted NMR Spectrum of 2-Chlorohexadecane

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-chlorohexadecane. The document outlines the expected chemical shifts, splitting patterns, and coupling constants, supported by data tables for clarity. Furthermore, it includes a standardized experimental protocol for acquiring NMR data for small organic molecules and visual workflows to illustrate the structure-spectrum correlations and the overall analytical process.

Predicted ¹H NMR Spectrum of 2-Chlorohexadecane

The ¹H NMR spectrum is a powerful tool for identifying the structure of organic molecules by providing information about the different proton environments.[1] For 2-chlorohexadecane, the spectrum is predicted to show distinct signals corresponding to the protons on the terminal methyl groups, the bulk methylene chain, and the protons near the electronegative chlorine atom. The predicted data are summarized in Table 1.

Interpretation:

-

H-2 (Methine): The proton attached to the carbon bearing the chlorine atom (C-2) is expected to be the most deshielded, appearing furthest downfield around 4.07 ppm. Its signal will be a complex multiplet due to coupling with the three protons on C-1 and the two protons on C-3.

-

H-1 (Methyl): The methyl protons at C-1 are adjacent to the chiral center at C-2. They are coupled to the single H-2 proton, resulting in a doublet.

-

H-3 (Methylene): The methylene protons at C-3, being adjacent to the electron-withdrawing chloro-substituted carbon, will appear downfield relative to the rest of the alkyl chain.

-

H-4 to H-15 (Methylene Chain): The protons of the long methylene chain (C-4 to C-15) are in very similar chemical environments, leading to a large, overlapping signal complex in the typical aliphatic region of 1.2-1.4 ppm.

-

H-16 (Terminal Methyl): The terminal methyl protons at C-16 are the most shielded and will appear as a triplet around 0.88 ppm, due to coupling with the adjacent C-15 methylene protons.

Table 1: Predicted ¹H NMR Data for 2-chlorohexadecane

| Atom | Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|---|

| -CH(Cl)- | H-2 | ~4.07 | Multiplet | - | 1H |

| -CH₂-CH(Cl)- | H-3 | ~1.75 | Multiplet | - | 2H |

| CH₃-CH(Cl)- | H-1 | ~1.52 | Doublet | ~6.5 | 3H |

| -(CH₂)₁₂- | H-4 to H-15 | ~1.26 | Broad Multiplet | - | 24H |

| -CH₃ | H-16 | ~0.88 | Triplet | ~7.0 | 3H |

Predicted ¹³C NMR Spectrum of 2-Chlorohexadecane

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the presence of a plane of symmetry, molecules with equivalent carbons will show fewer signals than the actual number of carbon atoms.[2] However, in 2-chlorohexadecane, all 16 carbon atoms are chemically distinct and are expected to produce 16 unique signals. The predicted chemical shifts are presented in Table 2.

Interpretation:

-

C-2 (Chloro-substituted Carbon): The carbon atom directly bonded to the chlorine atom is the most deshielded among the sp³ carbons and is predicted to have a chemical shift of approximately 67.5 ppm.

-

C-1 and C-3: The carbons adjacent to the C-Cl bond (C-1 and C-3) are also significantly deshielded compared to other alkyl carbons.

-

C-4 to C-13: The carbons in the middle of the long alkyl chain have very similar electronic environments, resulting in a cluster of signals between 29.0 and 30.0 ppm.

-

C-14 and C-15: Carbons approaching the end of the chain show slight upfield shifts.

-

C-16 (Terminal Methyl): The terminal methyl carbon is the most shielded carbon and appears at the highest field (lowest ppm value), around 14.1 ppm.

Table 2: Predicted ¹³C NMR Data for 2-chlorohexadecane

| Atom | Label | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| -CH(Cl)- | C-2 | ~67.5 |

| -CH₂-CH(Cl)- | C-3 | ~39.5 |

| -(CH₂)₁₀- | C-5 to C-14 | ~29.0 - 32.0 |

| -CH₂-CH₂-CH(Cl)- | C-4 | ~27.3 |

| CH₃-CH(Cl)- | C-1 | ~25.4 |

| -CH₂-CH₃ | C-15 | ~22.7 |

| -CH₃ | C-16 | ~14.1 |

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the chemical structure of 2-chlorohexadecane and its predicted NMR signals.

Caption: Correlation between the structure of 2-chlorohexadecane and its key predicted NMR signals.

Experimental Protocol for NMR Analysis of Small Organic Molecules

This section details a standard protocol for acquiring high-quality 1D and 2D NMR spectra for a small organic molecule like 2-chlorohexadecane. Two-dimensional (2D) NMR experiments are routinely used to identify, or confirm, the structure of simple organic molecules dissolved in solution.[3]

I. Sample Preparation

-

Massing: Accurately weigh approximately 5-10 mg of the 2-chlorohexadecane sample.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Reference Standard: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C) is typically used as an internal reference.[4] Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

II. Instrument Setup and Data Acquisition

-

Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.

-

Tuning and Matching: Tune and match the probe for the relevant nuclei (¹H and ¹³C).

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

1D ¹H Spectrum:

-

Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: ~2-5 seconds.

-

Number of Scans: 8-16 scans, depending on sample concentration.

-

-

1D ¹³C{¹H} Spectrum:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: ~240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: ~2 seconds.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

-

2D Correlation Spectra (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations.

-

III. Data Processing

-